molecular formula C10H7BrClNO B1450452 1-Acetyl-3-bromo-4-chloroindole CAS No. 1375064-70-2

1-Acetyl-3-bromo-4-chloroindole

Cat. No.: B1450452
CAS No.: 1375064-70-2
M. Wt: 272.52 g/mol
InChI Key: XCAMLNKESBSRHX-UHFFFAOYSA-N
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Description

1-Acetyl-3-bromo-4-chloroindole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Biochemical Analysis

Cellular Effects

1-Acetyl-3-bromo-4-chloroindole influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism For example, they can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression profiles

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. Indole derivatives are known to bind to multiple receptors and enzymes, leading to either inhibition or activation of their functions This binding can result in changes in gene expression and subsequent cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Factors such as stability, degradation, and long-term effects on cellular function are crucial considerations. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature and pH . Long-term studies are needed to fully understand the temporal effects of this compound on cellular functions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on this compound in animal models are ongoing to establish these dosage parameters.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors that play critical roles in metabolic processes . These interactions can affect metabolic flux and metabolite levels. The specific metabolic pathways involving this compound are still being investigated, but it is expected to follow similar metabolic patterns as other indole derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-bromo-4-chloroindole can be synthesized through several methods. One common approach involves the bromination and chlorination of 1-acetylindole. The process typically includes:

    Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Chlorination: Using chlorine gas or N-chlorosuccinimide (NCS) as the chlorinating agent.

    Reaction Conditions: These reactions are often carried out in the presence of a solvent such as dichloromethane or chloroform, under controlled temperature and time conditions to ensure selective substitution at the desired positions on the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-bromo-4-chloroindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

1-Acetyl-3-bromo-4-chloroindole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Acetyl-3-bromoindole
  • 1-Acetyl-4-chloroindole
  • 3-Bromo-4-chloroindole

Comparison: 1-Acetyl-3-bromo-4-chloroindole is unique due to the presence of both bromo and chloro substituents on the indole ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can lead to unique properties and applications that are not observed in compounds with only one halogen substituent.

Properties

IUPAC Name

1-(3-bromo-4-chloroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6(14)13-5-7(11)10-8(12)3-2-4-9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAMLNKESBSRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252880
Record name Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-70-2
Record name Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-bromo-4-chloro-1H-indol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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